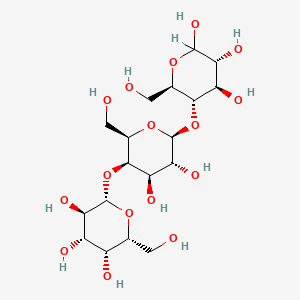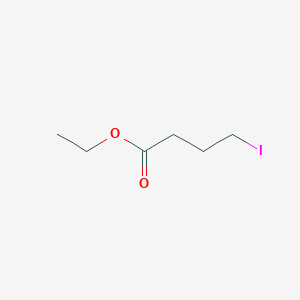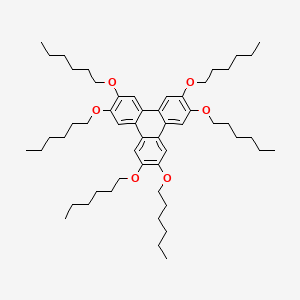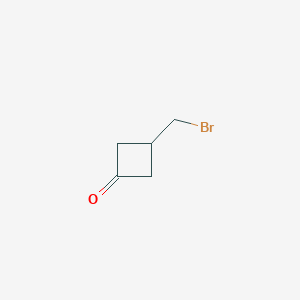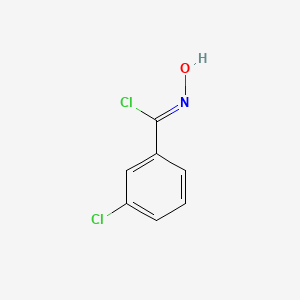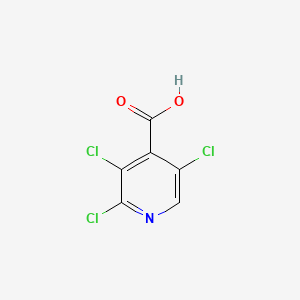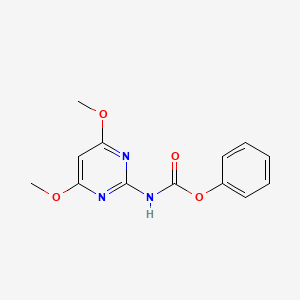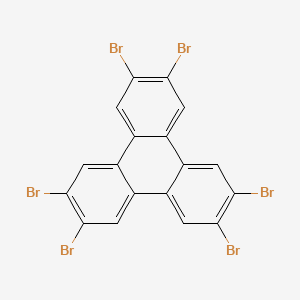
2,3,6,7,10,11-六溴三苯并菲
描述
“2,3,6,7,10,11-Hexabromotriphenylene” is a chemical compound with the molecular formula C18H6Br6 . It is also known by its IUPAC name 2,3,6,7,10,11-hexabromotriphenylene . The compound has a molecular weight of 701.67 . It is a solid substance at room temperature . The compound has potential use as an n-type organic semiconductor and metal-free room temperature phosphor .
Molecular Structure Analysis
The crystal structure of “2,3,6,7,10,11-Hexabromotriphenylene” shows both anisotropic two-dimensional BrBr interactions and inter-layer π-stacking interactions .
Chemical Reactions Analysis
The dominant decay channel of the transient molecular negative ions of “2,3,6,7,10,11-Hexabromotriphenylene” consists of elimination of Br- with resonances in the low electron energy region .
Physical And Chemical Properties Analysis
“2,3,6,7,10,11-Hexabromotriphenylene” is a solid substance at room temperature . It has a molecular weight of 701.67 .
科学研究应用
Metal-Organic Frameworks (MOFs) Synthesis
2,3,6,7,10,11-Hexabromotriphenylene can be used in the preparation of Metal-Organic Frameworks (MOFs). MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of materials with unique properties like high porosity, large surface area, and tunable pore sizes, which make them useful in various applications such as gas storage, separation, and catalysis .
Electrocatalytic Carbon Dioxide Reduction
This compound has been investigated as a potential electrocatalyst for carbon dioxide reduction reactions (CO2RR). Theoretical screening combined with density function theory (DFT) calculations and experimental validation suggest that coordination network materials derived from 2,3,6,7,10,11-Hexabromotriphenylene show promise in this field .
Electroorganic Synthesis
The compound is involved in the electroorganic synthesis process where it can be obtained via anodic treatment of catechol ketals followed by acidic hydrolysis. This method provides a route to synthesize 2,3,6,7,10,11-Hexabromotriphenylene with good quality and purity .
Photoresponsive Polymeric Films
2,3,6,7,10,11-Hexabromotriphenylene derivatives have been used to create photoresponsive two-dimensional polymeric Langmuir–Blodgett films. These films exhibit electronic transport properties as a p-type semiconductor with high conductivity and are significant for applications in electronic devices .
安全和危害
属性
IUPAC Name |
2,3,6,7,10,11-hexabromotriphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6Br6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHQUXLCQLQNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454505 | |
| Record name | 2,3,6,7,10,11-hexabromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,7,10,11-Hexabromotriphenylene | |
CAS RN |
82632-80-2 | |
| Record name | 2,3,6,7,10,11-hexabromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7,10,11-Hexabromotriphenylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the electron affinity of 2,3,6,7,10,11-Hexabromotriphenylene?
A1: 2,3,6,7,10,11-Hexabromotriphenylene exhibits an adiabatic electron affinity (EAa) of 1.12 ± 0.1 eV. [] This property, measured through Dissociative Electron Attachment Spectroscopy (DEAS), indicates its potential to capture an electron and form a stable negative ion. The high EAa suggests potential applications in areas requiring electron transport, such as organic electronics. The experimentally determined EAa value closely aligns with theoretical predictions derived from DFT calculations (XYG3/Def2-TZVPP//PBE0/Def2TZVPP). []
Q2: Can 2,3,6,7,10,11-Hexabromotriphenylene be used to create two-dimensional structures?
A2: Yes, 2,3,6,7,10,11-Hexabromotriphenylene has shown promise in constructing tunable 2D metal-organic frameworks (MOFs) through alkali-halogen bonding. [] When combined with alkali metals like sodium (Na) on a Au(111) surface, the sodium ions act as pivot joints, connecting to the dibromo groups of the molecule. This results in a flexible coordination node with a deflection angle range of ±36°, enabling the formation of diverse 2D MOF architectures. [] This flexibility in alkali-halogen bonding opens new possibilities for designing and constructing tunable MOFs.
Q3: What are the potential optoelectronic applications of 2,3,6,7,10,11-Hexabromotriphenylene?
A3: 2,3,6,7,10,11-Hexabromotriphenylene has shown potential as an n-type organic semiconductor and a metal-free room-temperature phosphor. [] Its crystal structure exhibits anisotropic two-dimensional Br-Br interactions and inter-layer π-stacking interactions. [] These interactions contribute to its unique photophysical properties, including significantly red-shifted excitations in the visible region for the solid material compared to the ultraviolet absorption bands observed in dilute solutions. [] Its electron-poor aromatic ring structure, coupled with electrochemical and computational data, suggests n-type semiconducting behavior. [] Furthermore, its excellent thermal stability, as demonstrated by thermogravimetric analysis and infrared spectroscopy of thin films, strengthens its potential for various photonic and electronic device applications. []
Q4: How does the structure of 2,3,6,7,10,11-Hexabromotriphenylene impact its reactivity in on-surface reactions?
A4: The structure of 2,3,6,7,10,11-Hexabromotriphenylene plays a crucial role in dictating its reactivity in on-surface reactions. For example, on a Au(111) surface, the molecule undergoes sequential multi-step aryl-aryl coupling reactions, leading to the formation of both four- and six-member cyclic products. [] The reaction pathway and product selectivity are strongly influenced by the reaction temperature and post-annealing temperature, highlighting the importance of kinetic control. [] The presence of multiple bromine substituents allows for sequential debromination and coupling steps, enabling the formation of complex cyclic structures. [] This demonstrates the potential of 2,3,6,7,10,11-Hexabromotriphenylene as a versatile building block for on-surface synthesis of complex organic architectures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




